molecular formula C8H7BrO B1337732 3-(Bromomethyl)benzaldehyde CAS No. 82072-23-9

3-(Bromomethyl)benzaldehyde

Cat. No. B1337732
CAS RN: 82072-23-9
M. Wt: 199.04 g/mol
InChI Key: OEPGAYXSRGROSQ-UHFFFAOYSA-N
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Patent
US05217966

Procedure details

A solution of diisobutylaluminum hydride (92 ml, 1M in hexanes, 92 mmol) was added dropwise via syringe pump injector over a period of 45 min to a solution of α-bromo-m-tolunitrile (15.000 g, 76.5 mmol) in 155 ml of chlorobenzene at 0° C. The resulting mixture was stirred at 0° C. for 1 h, then 100 ml of 10% aqueous HCl was added and stirring continued at 0° C. for 10 min. The layers were separated and the aqueous layer extracted with ether (2x). The organic solutions were combined and washed vigorously with 10% HCl for 10 min, then water (2x) and brine, dried over MgSO4 and evaporated to give a crystalline solid which was then dissolved in a minimal amount of ether (10-15 ml) and layered with petroleum ether (30-40 ml). The resulting spiny white crystals were collected and washed with ice-cold petroleum ether to yield 10.791 g (71%) of aldehyde 1: m.p. 46°-49° C.; 1H NMR δ 4.54 (s, 1, CH2Br), 7.52 (t, 1, J=8 Hz, H-5), 7.67 (br d, 1, J=8 Hz, H-4), 7.82 (dt, 1, J=8, 1 Hz, H-6), 7.90 (br s, 1, H-2), 10.02 (s, 1, CHO); 13C NMR δ 32.0 (CH2Br), 129.6, 129.7 and 129.8 (C-2, C-5 and C-6), 134.8 (C-4), 136.8 (C-1), 138.9 (C-3), 191.6 (CHO); IR ν 1595 and 1610 (m, C=C), 1710 (s, C=O), 2740 and 2820 (m, CHO) cm-1.
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 (± 2.5) mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
35 (± 5) mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Br:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]#N)[CH:14]=1.Cl.CC[O:24]CC>ClC1C=CC=CC=1>[Br:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=[O:24])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
92 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
15 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)C#N
Name
Quantity
155 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12.5 (± 2.5) mL
Type
reactant
Smiles
CCOCC
Step Four
Name
petroleum ether
Quantity
35 (± 5) mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 0° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether (2x)
WASH
Type
WASH
Details
washed vigorously with 10% HCl for 10 min
Duration
10 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (2x) and brine, dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid which
CUSTOM
Type
CUSTOM
Details
The resulting spiny white crystals were collected
WASH
Type
WASH
Details
washed with ice-cold petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.791 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.